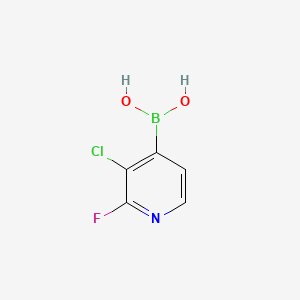

3-Chloro-2-fluoropyridine-4-boronic acid

Overview

Description

3-Chloro-2-fluoropyridine-4-boronic acid is a boronic acid derivative with the molecular formula C5H4BClFNO2 and a molecular weight of 175.35 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with chlorine and fluorine atoms. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

3-Chloro-2-fluoropyridine-4-boronic acid, also known as (3-Chloro-2-fluoropyridin-4-yl)boronic acid or MFCD09037477, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely applied in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid moiety of the compound transfers an organoboron group to a palladium complex . This results in the formation of a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by this compound, impacts the synthetic pathways of various organic compounds. The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these, along with the reaction temperature and solvent, can significantly impact the reaction’s efficiency and the yield of the desired product . Furthermore, the stability of the compound can be affected by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-fluoropyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . The boronic acid group in this compound allows it to form stable complexes with diols and other hydroxyl-containing molecules, making it a valuable tool in the synthesis of complex organic molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group in this compound can form reversible covalent bonds with serine or threonine residues in enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity, affecting various biochemical pathways. Furthermore, this compound may influence gene expression by binding to DNA or RNA, altering the transcriptional or translational processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoropyridine-4-boronic acid typically involves the reaction of 3-chloro-2-fluoropyridine with a boron-containing reagent such as triisopropyl borate. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference . The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoropyridine-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

3-Chloro-2-fluoropyridine-4-boronic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-2-fluoropyridine-4-boronic acid

- 2-Fluoropyridine-4-boronic acid

- 3-Chloro-4-fluorophenylboronic acid

Uniqueness

3-Chloro-2-fluoropyridine-4-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .

Biological Activity

3-Chloro-2-fluoropyridine-4-boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C5H4BClFNO2

- Molecular Weight : 176.36 g/mol

- CAS Number : 401815-98-3

Mechanisms of Biological Activity

Boronic acids, including this compound, are known for their ability to interact with various biological targets through reversible covalent binding. This property is particularly significant in the context of enzyme inhibition and drug design. The compound's boron atom can form coordinate covalent bonds with electron-rich centers in proteins, influencing their activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Insulin Stabilization

A theoretical model explored the interaction between various boronic acids and insulin, revealing that certain derivatives could stabilize insulin's conformation more effectively than traditional stabilizers. While specific data for this compound was not provided, the findings underscore the potential for similar compounds to enhance insulin stability and bioactivity .

Case Study 2: Antiviral Activity

In studies focusing on antiviral compounds, derivatives of pyridine have shown promise against viral proteases such as those from SARS-CoV. The structure-based optimization of compounds similar to this compound has yielded inhibitors with significant antiviral activity, suggesting that this class of compounds may be valuable in developing treatments for viral infections .

Properties

IUPAC Name |

(3-chloro-2-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHSSQRGIWMXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660294 | |

| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-55-4 | |

| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.